Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) with Chiral Pyrrolidine Mono-Thioether Ligands
(S)-1-Benzyl-3-(phenylthio)pyrrolidine belongs to the class of chiral pyrrolidine mono-thioethers that serve as effective N,S-donating ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate. In a comparative ligand study, chiral pyrrolidine mono-thioethers achieved enantioselectivities of 86–90% ee [1]. The (R)-enantiomer, (3R)-1-benzyl-3-(arylthio)pyrrolidine, was shown to induce the (R)-product, and the sense of stereoinduction is consistent with nucleophilic attack at the allylic carbon positioned trans to the sulfur atom in the η3-allylpalladium intermediate [1]. While the (S)-enantiomer was not directly tested in the same publication, the stereochemical principle indicates that the (S)-enantiomer would yield the opposite (S)-product, providing complementary stereochemical control for synthetic applications.
| Evidence Dimension | Enantioselectivity (% ee) in Pd-catalyzed AAA |
|---|---|
| Target Compound Data | 86–90% ee (class-level data for chiral pyrrolidine mono-thioethers; stereochemical inversion applies for (S)-enantiomer) |
| Comparator Or Baseline | C2-symmetric S,S-donating chiral ligands: ≤42% ee |
| Quantified Difference | 44–48 percentage point improvement over C2-symmetric S,S-donating ligands |
| Conditions | Pd-catalyzed allylic alkylation of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate; ligand:chiral pyrrolidine mono-thioether |
Why This Matters
The 86–90% ee performance benchmark directly informs procurement decisions for asymmetric catalysis applications requiring high stereoselectivity, where substituting with S,S-donating analogs would compromise enantiomeric purity by >40%.
- [1] K. I. Sillanpää, M. J. Söderholm, M. P. Rissanen, P. M. Pihko. Chiral pyrrolidine thioethers: effective nitrogen–sulfur donating ligands in palladium-catalyzed asymmetric allylic alkylations. Tetrahedron: Asymmetry 2004, 15, 1437–1444. View Source
